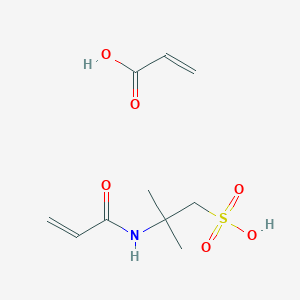
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid, also known as 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, polymer with 2-propenoic acid, is a complex polymeric compound. This compound is notable for its unique chemical structure, which includes both propenoic acid and a sulfonic acid derivative. It is widely used in various industrial and scientific applications due to its versatile properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid typically involves the polymerization of propenoic acid with 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid. This process can be carried out through various polymerization techniques, including free radical polymerization. The reaction conditions often involve the use of initiators such as azobisisobutyronitrile (AIBN) and temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. These methods ensure consistent quality and high yield. The polymerization is typically carried out in large reactors with precise control over temperature, pressure, and monomer concentrations .
化学反応の分析
Types of Reactions
2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This polymer can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various functionalized polymers .
科学的研究の応用
2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in water treatment processes as a flocculant and in the production of superabsorbent polymers
作用機序
The mechanism by which this polymer exerts its effects is primarily through its ability to form cross-linked networks. The sulfonic acid groups provide sites for ionic interactions, which can enhance the polymer’s stability and functionality. These interactions are crucial in applications such as drug delivery, where the polymer can encapsulate and release therapeutic agents in a controlled manner .
類似化合物との比較
Similar Compounds
Poly(acrylic acid): Similar in structure but lacks the sulfonic acid group.
Poly(methacrylic acid): Contains a methyl group on the acrylic backbone, differing in reactivity and properties.
Poly(styrene sulfonic acid): Contains a styrene backbone with sulfonic acid groups, offering different mechanical properties.
Uniqueness
2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid is unique due to the presence of both propenoic acid and sulfonic acid groups. This combination imparts distinct properties such as enhanced hydrophilicity, ionic conductivity, and the ability to form hydrogels, making it highly versatile for various applications .
特性
分子式 |
C10H17NO6S |
|---|---|
分子量 |
279.31 g/mol |
IUPAC名 |
2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid |
InChI |
InChI=1S/C7H13NO4S.C3H4O2/c1-4-6(9)8-7(2,3)5-13(10,11)12;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5) |
InChIキー |
XOHCVEDNEBOCBH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CS(=O)(=O)O)NC(=O)C=C.C=CC(=O)O |
関連するCAS |
40623-75-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


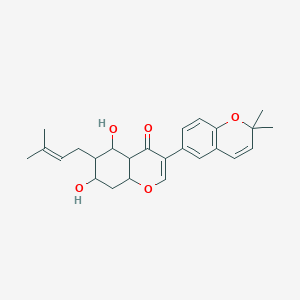
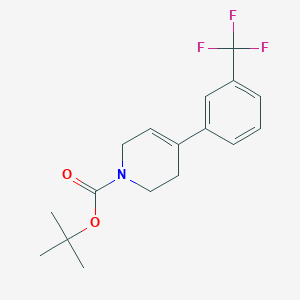
![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)
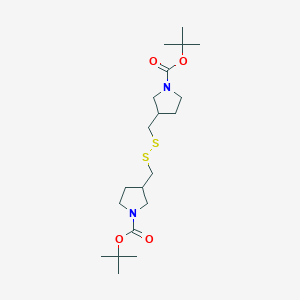
![[2-(4-Fluoro-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B12327210.png)
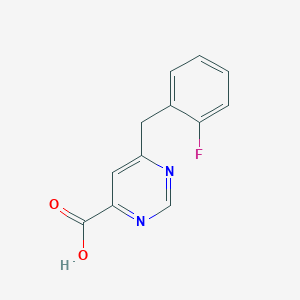
![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)
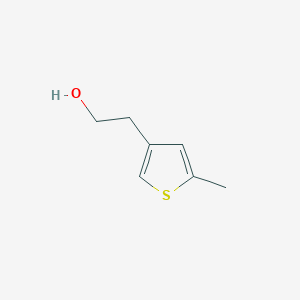
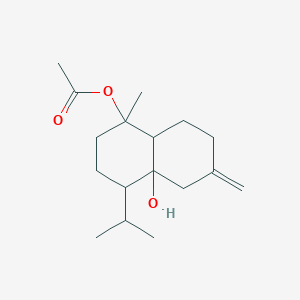
![17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12327240.png)
![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)
![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)
![3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)
